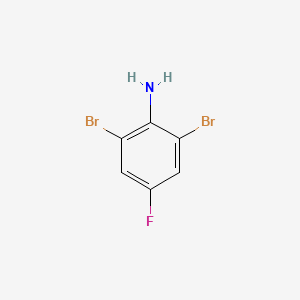

2,6-Dibromo-4-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51868. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPLZFGCNLDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287631 | |

| Record name | 2,6-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-18-3 | |

| Record name | 2,6-Dibromo-4-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 344-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-fluoroaniline

An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

2,6-Dibromo-4-fluoroaniline is a key halogenated aromatic intermediate whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of two bromine atoms offers versatile handles for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[2] This guide provides a comprehensive, technically-grounded overview of a standard laboratory procedure for the synthesis of this compound via electrophilic bromination of 4-fluoroaniline. It further details the essential analytical techniques required to verify the structure and purity of the final product, adhering to principles of scientific integrity and safety.

Synthesis Methodology

The synthesis of this compound is achieved through the regioselective electrophilic aromatic substitution of 4-fluoroaniline. The powerful activating and ortho-directing effect of the amine (-NH₂) group overrides the deactivating effect of the para-fluoro substituent, directing the two bromine atoms to the positions ortho to the amine.

Principle & Reaction Scheme

The reaction involves the treatment of 4-fluoroaniline with two equivalents of molecular bromine (Br₂). A solvent such as glacial acetic acid is typically used to moderate the reaction.

Reaction: 4-Fluoroaniline + 2 Br₂ → this compound + 2 HBr

Mechanism: The amine group strongly activates the aromatic ring towards electrophilic attack. The lone pair on the nitrogen atom delocalizes into the ring, creating areas of high electron density at the ortho and para positions. Since the para position is already occupied by a fluorine atom, electrophilic attack by the bromonium ion (Br⁺), generated from Br₂, occurs selectively at the two ortho positions.

Reagents and Materials

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 eq | Starting Material |

| Molecular Bromine | Br₂ | 159.81 | 2.1 eq | Brominating Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~10-15 mL / g | Solvent |

| Deionized Water | H₂O | 18.02 | As needed | Work-up / Washing |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | Quenching Agent |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |

| Equipment | ||||

| Round-bottom flask | Reaction Vessel | |||

| Magnetic stirrer & stir bar | Agitation | |||

| Dropping funnel | Controlled Addition | |||

| Ice bath | Temperature Control | |||

| Buchner funnel & flask | Filtration | |||

| TLC plates (Silica gel) | Reaction Monitoring |

Detailed Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Add 4-fluoroaniline (1.0 eq) and dissolve it in glacial acetic acid.

-

Temperature Control: Cool the flask in an ice bath to an internal temperature of 0-5 °C. This is critical to control the exothermicity of the reaction and prevent the formation of unwanted byproducts.

-

Bromine Addition: In a separate container, carefully prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the 4-fluoroaniline spot indicates completion.

-

Work-up & Isolation:

-

Once complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Perform a final wash with a cold, dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by another wash with deionized water.

-

-

Purification:

-

Dry the crude solid.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.[3]

-

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is a mandatory step.

Visualization of the Experimental Workflow

The overall process from synthesis to final characterization can be visualized as follows:

Caption: Experimental workflow for this compound.

Spectroscopic and Physical Analysis

The following data are expected for the successful characterization of the target compound.

| Analysis Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ ≈ 7.19 ppm (d, J = 8.0 Hz, 2H), δ ≈ 4.37 ppm (br s, 2H)[3] | The doublet at ~7.19 ppm corresponds to the two equivalent aromatic protons. The broad singlet at ~4.37 ppm corresponds to the two amine protons. |

| ¹³C NMR (CDCl₃) | δ ≈ 155.4, 152.9, 139.0, 119.1, 118.9, 108.0, 107.9 ppm[3] | Shows the expected number of carbon signals, with shifts influenced by the fluorine and bromine substituents. |

| FTIR | Bands at ~3400-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend), ~800-600 cm⁻¹ (C-Br stretch) | Confirms the presence of the primary amine and carbon-bromine functional groups. |

| Mass Spec. (EI) | m/z ≈ 269, 271, 273 (M⁺) | The molecular ion peaks will show a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms. |

| Melting Point | 64-68 °C[4] | A sharp melting range within this window indicates high purity. |

Safety, Handling, and Storage

Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. Avoid breathing dust.[6]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up.[5]

Accidental Release & First Aid

-

Spills: Remove all ignition sources. Use dry clean-up procedures and avoid generating dust. Collect residues and place them in a suitable, labeled container for disposal.[7]

-

First Aid:

-

Eyes: Immediately flush with fresh running water for at least 15 minutes. Seek medical attention.[6][7]

-

Skin: Immediately remove contaminated clothing and wash skin with plenty of soap and water.[6]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Ingestion: Rinse mouth and get medical help.[5]

-

Applications and Significance

This compound serves as a versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its functional groups:

-

Bromine Atoms: Act as leaving groups in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

-

Amine Group: Can be used as a nucleophile or be converted into a diazonium salt for further functionalization.[8]

-

Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2]

This intermediate is valuable in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][9]

References

-

Apollo Scientific. This compound Safety Data Sheet.

-

Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

ECHEMI. This compound SDS, 344-18-3 Safety Data Sheets.

-

Synlett. A Practical Procedure for Regioselective Bromination of Anilines.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.

-

MySkinRecipes. This compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.

-

TCI Chemicals. This compound 344-18-3.

-

PubMed. Applications of Fluorine in Medicinal Chemistry.

-

Guidechem. What are the applications of 4-Fluoroaniline in chemical production?.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. This compound | 344-18-3 | TCI AMERICA [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,6-Dibromo-4-fluoroaniline (CAS No. 344-18-3): A Keystone Building Block in Modern Drug Discovery

Abstract

2,6-Dibromo-4-fluoroaniline, identified by CAS number 344-18-3, is a halogenated aromatic amine that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms ortho to the amino group and a fluorine atom at the para position, imparts specific reactivity and physicochemical properties that are highly advantageous in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role as a versatile building block in the design and synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique characteristics of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a class of organic compounds that have found extensive use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of halogen atoms, particularly fluorine and bromine, into an aniline scaffold can profoundly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2][3] Fluorine, with its high electronegativity and small size, can modulate pKa, improve binding affinity to target proteins, and block metabolic pathways.[2][4] Bromine, on the other hand, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5]

This compound is a prime example of a strategically designed building block that combines these beneficial features. The ortho-dibromo substitution pattern sterically shields the amino group, influencing its reactivity and directing subsequent reactions. The para-fluoro substituent enhances the molecule's electronic properties and can contribute to improved biological performance of the final product.[6] This guide will delve into the technical details that make this compound a valuable tool for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 344-18-3 | [7][8][9] |

| Molecular Formula | C6H4Br2FN | [7][10][11] |

| Molecular Weight | 268.91 g/mol | [7][10][11] |

| Appearance | Grey-purple to brown crystalline powder or needles | [12] |

| Melting Point | 64-66 °C | [7][12] |

| Boiling Point | 265.2 ± 35.0 °C at 760 mmHg | [7][12] |

| Density | 2.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 114.2 ± 25.9 °C | [7][12] |

| Solubility | Insoluble in water, soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| pKa | 0.54 ± 0.10 (Predicted) | [12] |

Spectroscopic Data: The structural identity of this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (CDCl₃): δ = 7.19 (d, J = 8.0 Hz, 2H), 4.37 (br s, 2H)[13]

-

¹³C NMR (CDCl₃): δ = 155.4, 152.9, 139.0, 119.1, 118.9, 108.0, 107.9[13]

The proton NMR spectrum is characterized by a doublet for the two equivalent aromatic protons and a broad singlet for the amine protons. The carbon NMR spectrum shows the expected signals for the substituted benzene ring.

Synthesis and Purification

The regioselective synthesis of this compound is crucial for its application. While several methods exist for the bromination of anilines, achieving the desired 2,6-dibromo substitution pattern on a fluorinated aniline requires careful control of reaction conditions. A common synthetic approach involves the direct bromination of 4-fluoroaniline. However, this reaction can lead to a mixture of mono-, di-, and tri-brominated products.[14]

A more controlled and regioselective method involves the protection of the amino group, followed by bromination and deprotection. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 4-Fluoroaniline

-

To a stirred solution of 4-fluoroaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 4-fluoroacetanilide.

Causality: Acetylation protects the highly activating amino group, moderating its reactivity and preventing over-bromination. This protection also directs bromination to the ortho positions.

Step 2: Dibromination of 4-Fluoroacetanilide

-

Dissolve the 4-fluoroacetanilide in a suitable solvent such as acetic acid.

-

Add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) portion-wise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Precipitate the product by adding water and collect the solid by filtration.

Causality: The acetyl group directs the electrophilic bromine to the ortho positions of the aromatic ring, leading to the desired 2,6-dibromo substitution pattern.

Step 3: Hydrolysis of 2,6-Dibromo-4-fluoroacetanilide

-

Suspend the crude 2,6-dibromo-4-fluoroacetanilide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux for several hours, monitoring the deprotection by TLC.

-

After completion, cool the reaction mixture and neutralize it to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Causality: Acidic or basic hydrolysis cleaves the amide bond, regenerating the free amino group to yield the final product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a product with high purity (>98% by GC).[15]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization. The bromine atoms are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2 and 6 positions, enabling the construction of complex molecular architectures.

Key Reactions and Applications

-

Suzuki Coupling: The bromine atoms can be readily displaced by boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in many drug molecules.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and related compounds.

-

Synthesis of Heterocycles: this compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

-

Intermediate for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. This compound is a valuable starting material for the synthesis of potent and selective inhibitors of various kinases, such as EGFR and VEGFR-2, which are important targets in cancer therapy.[16]

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Precursor

The following diagram illustrates a potential application of this compound in the synthesis of a key intermediate for a kinase inhibitor.

Caption: A potential synthetic route utilizing this compound.

This sequential cross-coupling strategy allows for the differential functionalization of the 2 and 6 positions, providing a high degree of control over the final molecular structure. This is a critical aspect of modern drug design, where precise control over substituent placement is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17] Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid creating dust.[18] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][17][18]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a nucleophilic amino group and two synthetically versatile bromine atoms, coupled with the beneficial electronic properties imparted by the fluorine substituent, makes it an ideal starting material for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists seeking to exploit its full potential in the design of next-generation therapeutics and other advanced materials.

References

- Vertex AI Search. (n.d.). Exploring 2,6-Dibromo-4-(trifluoromethoxy)aniline: Properties and Applications.

- Chemsrc. (2025). This compound | CAS#:344-18-3.

- Synquest Labs. (n.d.). This compound - Safety Data Sheet.

- TCI America. (n.d.). This compound - Safety Data Sheet.

- ECHEMI. (2019). This compound SDS, 344-18-3 Safety Data Sheets.

- Thieme Chemistry. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(15), 2633-2640.

- Apollo Scientific. (2023). This compound - Safety Data Sheet.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

- Chem-Impex. (n.d.). 2-Bromo-4,6-difluoroaniline.

- Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4.

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- LookChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 344-18-3.

- United States Biological. (n.d.). 420724 this compound CAS: 344-18-3.

- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. 7(2), 154-160.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery.

- PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 182, 111634.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CAS#:344-18-3 | Chemsrc [chemsrc.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. scbt.com [scbt.com]

- 11. usbio.net [usbio.net]

- 12. lookchem.com [lookchem.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Spectroscopic Characterization of 2,6-Dibromo-4-fluoroaniline

Introduction: The Analytical Imperative for 2,6-Dibromo-4-fluoroaniline

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical entities is paramount. This compound (CAS No: 344-18-3, Molecular Formula: C₆H₄Br₂FN) is a halogenated aromatic amine of significant interest as a versatile building block in organic synthesis. Its utility in creating more complex molecules, such as antagonists for the prostaglandin D2 receptor for potential allergy treatments, necessitates a robust and unambiguous analytical profile. The strategic placement of two bromine atoms, a fluorine atom, and an amino group on the benzene ring creates a unique electronic and structural environment. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound, offering both field-proven insights and detailed experimental frameworks for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecular framework.

Expert Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra

-

¹H NMR Spectroscopy: The proton NMR spectrum is elegantly simple due to the molecule's symmetry. The two bromine atoms flanking the amino group render the two remaining aromatic protons (H-3 and H-5) chemically equivalent.

-

Aromatic Region: These two protons appear as a doublet, typically around δ 7.10-7.19 ppm .[1][2] The splitting pattern (a doublet) arises from coupling to the adjacent fluorine atom at C-4. The coupling constant (JHF) for this interaction is typically around 8.0 Hz.[2]

-

Amine Region: The primary amine (-NH₂) protons appear as a single, often broad, resonance due to quadrupole effects from the nitrogen atom and potential chemical exchange. This signal is observed around δ 4.29-4.37 ppm .[1][2] Its integration corresponds to two protons.

-

-

¹³C NMR Spectroscopy: The ¹³C spectrum reveals four distinct signals for the aromatic carbons, consistent with the molecule's C₂ᵥ symmetry.

-

C-F Carbon: The carbon directly bonded to the highly electronegative fluorine atom (C-4) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling (¹JCF). This signal appears as a doublet at approximately δ 152.9-155.4 ppm .[2]

-

C-N Carbon: The carbon atom attached to the amino group (C-1) is also deshielded and appears around δ 138.9-139.0 ppm .[1][2]

-

C-H Carbons: The two equivalent carbons bonded to protons (C-3 and C-5) show resonance as a doublet due to two-bond coupling with fluorine (²JCF), appearing in the range of δ 118.8-119.1 ppm .[1][2]

-

C-Br Carbons: The carbons bearing the bromine atoms (C-2 and C-6) are shielded by the heavy atom effect and appear as a doublet due to three-bond fluorine coupling (³JCF) around δ 107.8-108.0 ppm .[1][2]

-

-

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[3] For this molecule, a single resonance is expected. Based on data for structurally similar compounds like 2-bromo-4-fluoroaniline (δ -126.79 ppm), the chemical shift for this compound is anticipated in a similar region of the fluorine spectrum.[4] This signal would be split into a triplet due to coupling with the two adjacent, equivalent aromatic protons (H-3 and H-5).

Summary of NMR Data for this compound

| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | -NH₂ | 4.29 - 4.37 | br s |

| H-3, H-5 | 7.10 - 7.19 | d, J = 8.0 Hz | |

| ¹³C NMR | C-2, C-6 (-CBr) | 107.8 - 108.0 | d, ³JCF |

| C-3, C-5 (-CH) | 118.8 - 119.1 | d, ²JCF | |

| C-1 (-CNH₂) | 138.9 - 139.0 | s | |

| C-4 (-CF) | 152.9 - 155.4 | d, ¹JCF |

Data compiled from CDCl₃ solvent.[1][2]

Protocol for NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H spectrum, followed by ¹³C and ¹⁹F spectra. Typical parameters for ¹³C include proton decoupling to simplify the spectrum to singlets (unless coupled to fluorine).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Mapping Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of this compound is distinguished by characteristic absorptions for the amine and the substituted aromatic ring.

Expert Analysis of the IR Spectrum

The key diagnostic bands confirm the presence of the primary aromatic amine and halogen substituents.[6]

-

N-H Stretching: As a primary amine, two distinct, sharp peaks are observed in the 3300-3500 cm⁻¹ region.[6] For this compound, they appear at 3421 cm⁻¹ (asymmetric stretch) and 3306 cm⁻¹ (symmetric stretch).[1] The sharpness and position of these bands are characteristic of a primary amine.

-

N-H Bending: The scissoring vibration of the -NH₂ group is visible around 1613 cm⁻¹ .[1]

-

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. For this molecule, peaks are noted at 1568 cm⁻¹ and 1472 cm⁻¹ .[1]

-

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically strong and found between 1250-1335 cm⁻¹.[6]

-

C-F and C-Br Stretching: The C-X stretching vibrations occur in the fingerprint region (<1200 cm⁻¹). C-F stretches are typically strong and appear in the 1000-1250 cm⁻¹ range, while C-Br stretches are found at lower wavenumbers, generally between 500-650 cm⁻¹.[7]

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3421 | Asymmetric N-H Stretch | Primary Amine |

| 3306 | Symmetric N-H Stretch | Primary Amine |

| 3100 | Aromatic C-H Stretch | Aromatic Ring |

| 1613 | N-H Bend (Scissor) | Primary Amine |

| 1568, 1472 | C=C Stretch | Aromatic Ring |

Data from KBr matrix.[1]

Protocol for IR Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

IR Analysis Experimental Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.

Expert Analysis of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is defined by its unique isotopic pattern and predictable fragmentation.

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 269 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule with two bromine atoms will therefore exhibit a characteristic triplet for the molecular ion peak:

-

M⁺: (containing two ⁷⁹Br atoms) at m/z 267

-

[M+2]⁺: (containing one ⁷⁹Br and one ⁸¹Br) at m/z 269

-

[M+4]⁺: (containing two ⁸¹Br atoms) at m/z 271 The relative intensity of this triplet will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.[9] The observed mass spectrum for this compound confirms the molecular ion at m/z 267.[10]

-

-

Key Fragmentation Pathways:

-

Loss of Bromine ([M-Br]⁺): A common initial fragmentation is the cleavage of a C-Br bond, resulting in a significant peak corresponding to the loss of a bromine radical. This would produce an isotopic doublet (due to the remaining Br atom) around m/z 188 and 190.

-

Loss of HBr ([M-HBr]⁺): The elimination of a hydrogen bromide molecule is another plausible pathway, which can lead to the formation of a benzyne-type radical cation.

-

Other Fragments: The provided spectrum shows significant peaks at lower mass-to-charge ratios, such as m/z 81, 82, and 94, likely corresponding to smaller fragments of the brominated and fluorinated ring structure after further decomposition.[10]

-

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method Development:

-

Injector: Use a split/splitless injector, typically at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Development:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system and start the acquisition. Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak.

GC-MS Analysis Experimental Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. ¹H NMR confirms the substitution pattern with a characteristic aromatic doublet, while ¹³C and ¹⁹F NMR provide further detail on the carbon skeleton and the fluorine environment. IR spectroscopy validates the primary aromatic amine functionality through its signature N-H stretching and bending modes. Finally, mass spectrometry provides an unequivocal confirmation of the molecular weight and the presence of two bromine atoms via the classic 1:2:1 isotopic M⁺, [M+2]⁺, and [M+4]⁺ pattern. Together, these techniques provide a comprehensive and self-validating analytical package essential for quality control, reaction monitoring, and structural verification in any research or development setting.

References

-

Zhdankin, V. V., et al. (2020). Making Endo-Cyclizations Favorable Again: Conceptually New Synthetic Approach to Benzotriazoles via Azide Group Directed Lithiation. Royal Society of Chemistry. [Link]

-

Asian Journal of Chemistry, 32(11), 2821-2826. (2020). Synthesis, characterization and molecular docking studies of some new bromoanilines as antifungal agents. Asian Publication Corporation. [Link]

-

Deutsch, C. J., & Taylor, J. S. (1987). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Guangming, L., et al. (2002). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. savemyexams.com [savemyexams.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,6-二溴-4-氟苯胺(344-18-3)质谱(MS) [m.chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluoroaniline Derivatives: From Synthesis to Supramolecular Architecture

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 2,6-dibromo-4-fluoroaniline and its derivatives. These halogenated anilines are pivotal building blocks in medicinal chemistry and materials science, owing to their unique electronic properties and capacity for directed intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, data interpretation, and supramolecular chemistry that govern the solid-state structures of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Significance of Halogenated Anilines in Directed Crystal Engineering

Halogenated anilines, particularly those with multiple halogen substituents, are of profound interest in the fields of drug discovery and materials science.[1][2] The strategic incorporation of halogen atoms, such as fluorine and bromine, into an aniline scaffold imparts a unique combination of lipophilicity, metabolic stability, and conformational control.[3][4] The presence of fluorine, with its high electronegativity, and bromine, a readily polarizable atom, allows these molecules to participate in a rich variety of non-covalent interactions, including hydrogen bonds and halogen bonds.[5][6]

Understanding the crystal structure of this compound derivatives is paramount for predicting and controlling their solid-state properties. The precise arrangement of molecules in the crystal lattice, dictated by a delicate balance of intermolecular forces, influences critical parameters such as solubility, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs).[7] Furthermore, the ability to engineer specific supramolecular synthons through hydrogen and halogen bonding opens avenues for the rational design of co-crystals with tailored physicochemical properties.[8]

This guide will provide a holistic view of the process, from the initial synthesis of the target molecule to the detailed analysis of its three-dimensional crystalline architecture.

Synthesis and Crystallization: A Deliberate Approach to High-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The choice of synthetic route and crystallization method is not merely procedural but a critical determinant of the final outcome.

Synthetic Pathway for this compound

A common and effective method for the synthesis of this compound involves the direct bromination of 4-fluoroaniline. To control the regioselectivity and prevent the formation of unwanted byproducts, the amino group is often first protected, typically through acetylation.

Experimental Protocol: Synthesis of this compound

-

Acetylation of 4-fluoroaniline:

-

Dissolve 4-fluoroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to ensure complete conversion to 4-fluoroacetanilide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash with cold water, and dry the crude 4-fluoroacetanilide.

-

-

Bromination of 4-fluoroacetanilide:

-

Dissolve the synthesized 4-fluoroacetanilide in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature. The stoichiometry is critical to achieve di-bromination at the ortho positions.

-

Continue stirring until the reaction is complete, again monitored by TLC.

-

Quench any excess bromine with a solution of sodium bisulfite.

-

Precipitate the product by adding water.

-

-

Hydrolysis of 2,6-dibromo-4-fluoroacetanilide:

-

Suspend the crude 2,6-dibromo-4-fluoroacetanilide in an acidic or basic aqueous solution.

-

Heat the mixture under reflux until the hydrolysis of the acetamide is complete.

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals.

-

Causality in Synthesis: The acetylation step is crucial as it deactivates the aromatic ring to a lesser extent than the free amino group, allowing for controlled bromination. The bulky acetyl group also helps direct the incoming bromine atoms to the ortho positions. Hydrolysis under controlled conditions is necessary to deprotect the amine without compromising the halogen substitutions.

Crystallization Strategies

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

| Crystallization Technique | Description | Suitability for Halogenated Anilines |

| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal growth. | Highly suitable due to its simplicity. A range of solvents with varying polarities should be screened. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization. | Effective for compounds that are highly soluble in a particular solvent. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation. | Useful for compounds with a significant temperature-dependent solubility profile. |

Self-Validating Protocol: A systematic screening of crystallization conditions is a self-validating system. By testing a matrix of solvents, concentrations, and temperatures, the optimal conditions for crystal growth will be empirically determined. The quality of the resulting crystals (size, clarity, and diffraction quality) provides direct feedback on the success of the chosen parameters.

Crystal Structure Determination: The X-ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[10]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

-

Validation and Analysis: The final crystal structure is validated using crystallographic software to check for geometric consistency and to analyze intermolecular interactions.

Structural Analysis of a 2,6-Dibromo-4-haloaniline Derivative: A Case Study of 2,6-Dibromo-4-chloroaniline

Crystallographic Data for 2,6-Dibromo-4-chloroaniline [12]

| Parameter | Value |

| Chemical Formula | C₆H₄Br₂ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3132 (7) |

| b (Å) | 3.9387 (2) |

| c (Å) | 16.5476 (9) |

| β (°) | 112.318 (2) |

| V (ų) | 802.70 (7) |

| Z | 4 |

Intramolecular Geometry and Conformation

The molecule is nearly planar, with the bromine, chlorine, and nitrogen atoms lying close to the plane of the benzene ring.[12] A key feature is the presence of intramolecular N-H···Br hydrogen bonds.[12] These interactions create S(5) ring motifs, which contribute to the planarity and conformational rigidity of the molecule.

Intermolecular Interactions and Supramolecular Architecture

In the crystal lattice, molecules of 2,6-dibromo-4-chloroaniline are linked by intermolecular N-H···Br hydrogen bonds, forming chains that propagate along the b-axis.[12] This demonstrates the dual role of the bromine atoms as both participants in intramolecular interactions and acceptors in intermolecular hydrogen bonds.

Caption: A schematic representation of the intermolecular N-H···Br hydrogen bonding in the crystal structure of a 2,6-dibromo-4-haloaniline derivative.

Based on this case study, we can predict that this compound will also exhibit a planar conformation stabilized by intramolecular N-H···Br hydrogen bonds. The intermolecular interactions will likely be a combination of N-H···Br hydrogen bonds and potentially weaker N-H···F or C-H···F interactions, leading to a complex and fascinating supramolecular architecture. The interplay between hydrogen and halogen bonding is a key theme in the crystal engineering of such molecules.[5][6]

Applications in Drug Development and Materials Science

The structural insights gained from crystallographic studies of this compound derivatives are directly applicable to drug development and materials science.

-

Drug Development: The fluorine atom is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its incorporation can enhance binding affinity to target proteins, improve metabolic stability, and modulate pKa.[3][4][7] Understanding the solid-state structure is crucial for formulation development and ensuring consistent bioavailability.

-

Materials Science: Halogenated anilines are versatile building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells.[13] The ability to control the molecular packing through crystal engineering allows for the tuning of charge transport properties.

Conclusion

The study of the crystal structure of this compound derivatives is a multidisciplinary endeavor that combines organic synthesis, crystallization science, and X-ray crystallography. This guide has provided a framework for approaching this topic with scientific rigor, from the deliberate design of synthetic and crystallization protocols to the detailed analysis of molecular and supramolecular structures. The insights gained from these studies are not only of fundamental scientific interest but also have significant practical implications in the development of new pharmaceuticals and advanced materials.

References

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

-

Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. ResearchGate. [Link]

-

A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. ACS Publications. [Link]

-

X-ray crystallography. Wikipedia. [Link]

- Preparation method of 2-br-4-fluoacetanilide.

-

Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. PubMed Central. [Link]

-

2,6-Dibromo-4-chloroaniline | C6H4Br2ClN. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation. [Link]

-

This compound. MySkinRecipes. [Link]

-

2,6-Dibromo-4-chloroaniline. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Preparation method of 2-bromo-4-fluoroacetanilide.

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of 2,6-Dibromo-4-fluoroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes theoretical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in optimizing its use. We present a framework for predicting solubility in various organic solvents, a step-by-step guide for the empirical determination of solubility via the established shake-flask method, and robust analytical procedures for quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and laboratory application.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₄Br₂FN. Its structure, characterized by a fluorine atom at the para position and two bromine atoms ortho to the amino group, imparts unique physicochemical properties that are pivotal in its synthetic applications. A thorough understanding of its solubility is fundamental for efficient process development, including reaction optimization, purification by crystallization, and formulation.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 344-18-3 | [1] |

| Molecular Weight | 268.91 g/mol | [1] |

| Appearance | Grey-purple to brown crystalline powder, needles | |

| Melting Point | 64-66 °C | |

| Boiling Point | 265.2 °C (Predicted) | |

| Density | ~2.096 g/cm³ | |

| LogP | 3.51410 |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the adage "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. This is a significant factor in its interaction with protic solvents.

-

Dipole-Dipole Interactions: The polar C-F, C-Br, and C-N bonds create a significant molecular dipole, facilitating interactions with other polar molecules.

-

Van der Waals Forces: These non-specific forces are present in all molecular interactions and will be the primary mode of interaction with non-polar solvents.

Based on these principles, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited. This is consistent with qualitative data for similar compounds like 3-Chloro-4-fluoroaniline, which shows good solubility in methanol.[2]

Predicted Solubility Profile

While empirical data is paramount, a predicted solubility profile can guide solvent selection for initial experiments. The following table summarizes the expected qualitative solubility of this compound in common organic solvents, based on theoretical principles and data from analogous compounds.[2][3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, THF, DMSO | Moderate to High | Can engage in strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions; 2,6-dibromoaniline is known to be soluble in chloroform.[3] |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This protocol provides a self-validating system for achieving and measuring equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid temperature fluctuations that could affect solubility, ensure the pipette is at the same temperature as the solution.

-

-

Sample Preparation for Analysis:

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any fine particulates.

-

Accurately dilute the filtrate with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

-

Analytical Quantification

Accurate quantification of the dissolved this compound is critical. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase method is most appropriate for this class of compound.[6]

Suggested HPLC Parameters (starting point for method development):

| Parameter | Recommended Condition | Rationale/Reference |

| Column | C18, 150 x 4.6 mm, 3 or 5 µm | Standard for separation of non-polar to moderately polar compounds.[7] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | A common mobile phase for anilines, providing good peak shape.[7][8] |

| Gradient/Isocratic | Isocratic or a shallow gradient (e.g., 60-80% Acetonitrile) | To be optimized based on retention time and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |

| Column Temperature | 30 °C | For reproducible retention times.[7] |

| Detection Wavelength | ~240 nm or ~290 nm | Aniline and its derivatives typically show absorbance maxima in these regions.[9] |

| Injection Volume | 10-20 µL | To be adjusted based on concentration and sensitivity.[7] |

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration. The resulting linear regression will be used to determine the concentration of the unknown solubility samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster, though potentially less specific, method for quantification.[10]

Procedure:

-

Determine λmax: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For anilines, this is typically around 230-240 nm and a less intense peak around 280-290 nm.[9] The longer wavelength is often preferred to avoid interference from other UV-absorbing species.[9]

-

Prepare Calibration Curve:

-

Prepare a stock solution and a series of dilutions of known concentration in the same solvent used for the solubility study.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

-

-

Analyze Sample:

-

Dilute the filtered supernatant from the solubility experiment to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Analytical Method Validation Flowchart

Caption: Flowchart for analytical method validation.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed, actionable experimental protocols, researchers can confidently generate the precise solubility data required for their specific applications. The provided methodologies for the shake-flask technique, coupled with validated HPLC and UV-Vis quantification, ensure the generation of reliable and reproducible results, thereby facilitating more efficient research and development in the pharmaceutical and chemical industries.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.5: Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

-

ResearchGate. (2017). How to detect Aniline in a solution with metal ions interference using UV-Vis?. Retrieved from [Link]

-

PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

-

International Ayurvedic Medical Journal. (n.d.). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Dibromoaniline CAS#: 608-30-0 [m.chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. iajps.com [iajps.com]

"2,6-Dibromo-4-fluoroaniline molecular weight and formula"

An In-Depth Technical Guide to 2,6-Dibromo-4-fluoroaniline

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its properties, synthesis, applications, and safe handling, grounded in authoritative references.

Core Molecular Identity and Properties

This compound is a halogenated aromatic amine, a class of compounds highly valued in medicinal chemistry and material science. Its structure, featuring two bromine atoms ortho to the amine group and a fluorine atom para, creates a unique electronic and steric profile that makes it a strategic building block in organic synthesis.

The fundamental molecular details are the bedrock of all experimental design. The molecular formula for this compound is C₆H₄Br₂FN .[1][2][3] This composition results in a molecular weight of approximately 268.91 g/mol .[1][2][3]

Physicochemical Data Summary

Quantitative data is critical for planning reactions, purification, and storage. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 344-18-3 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂FN | [1][2][3] |

| Molecular Weight | 268.91 g/mol | [1][2][3] |

| Appearance | White to grey-purple or brown crystalline powder/needles | [1] |

| Melting Point | 64-66 °C (lit.) | [1] |

| Boiling Point | 265.2 °C at 760 mmHg | [1] |

| Density | 2.096 g/cm³ | [1] |

| Flash Point | 114.2 °C | [1] |

| Storage Temperature | Room temperature, keep in a dark, inert atmosphere | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved through the direct electrophilic bromination of 4-fluoroaniline. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, bromination occurs at both ortho positions.

The causality behind this synthetic choice is efficiency. While methods exist to produce mono-brominated species by first using a protecting group, the strong activation by the amine makes direct di-bromination a straightforward route to the target molecule.[4]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from the starting material to the final product.

Caption: First-aid workflow for exposure incidents. [5][6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [1][5]Store locked up. [7]* Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. [5]

References

-

This compound. LookChem. [Link]

-

2,6-Dibromo-4-chloroaniline. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

- Preparation method of 2-bromo-4-fluoroacetanilide.

-

This compound | CAS#:344-18-3. Chemsrc. [Link]

-

4-Bromo-2,6-difluoroaniline Spectra. SpectraBase. [Link]

-

The Versatility of Difluoroaniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

2,6-Dibromoaniline. Organic Syntheses. [Link]

-

2,6-Dibromo-4-chloroaniline | C6H4Br2ClN. PubChem. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dibromo-4-fluoroaniline for Research and Development

Introduction: Understanding the Molecule and Its Associated Risks

2,6-Dibromo-4-fluoroaniline is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science.[1] Its specific structure, featuring bromine and fluorine atoms on an aniline core, imparts unique chemical properties that are valuable in the synthesis of novel compounds, such as antagonists for the prostaglandin D2 receptor.[2] However, the very reactivity that makes this compound useful also necessitates a thorough understanding and rigorous application of safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, scientifically-grounded rationale for the recommended safety procedures. By understanding the "why" behind each precaution, laboratory personnel can cultivate a more profound and intuitive safety culture, minimizing risks and ensuring both personal safety and experimental integrity.

Chapter 1: Hazard Identification and Physicochemical Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards. This section details the known hazard classifications and physicochemical characteristics of this compound.

Globally Harmonized System (GHS) Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5][6] The primary hazards are acute toxicity, skin and eye irritation, and respiratory irritation.[3][4][5][6] The "Warning" signal word is used to indicate the level of hazard.[3][5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][5][6] |

The causality behind these classifications lies in the chemical nature of halogenated anilines. The aniline core can be readily absorbed, and the bromine and fluorine substituents can influence its metabolic pathways and reactivity with biological macromolecules, leading to systemic toxicity. Skin and eye irritation are common for many aromatic amines, and the fine, crystalline nature of the solid can easily become airborne, posing an inhalation hazard.

Physicochemical Properties

Understanding the physical properties of this compound is crucial for designing appropriate storage and handling procedures.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 344-18-3 | [1][2][3][5][6][7][8] |

| Molecular Formula | C6H4Br2FN | [2] |

| Molecular Weight | 268.91 g/mol | [2] |

| Appearance | White to amber to dark purple powder or crystal | [1][2] |

| Melting Point | 64-68 °C | [1][2] |

| Boiling Point | 265.2 ± 35.0 °C (Predicted) | [2] |

| Solubility | No data available | [6][9] |

| pKa | 0.54 ± 0.10 (Predicted) | [2] |

The solid, powdered form of this compound indicates a significant risk of dust generation during handling, which directly correlates with the inhalation hazard.[4] Its melting point is relatively low, a factor to consider in storage conditions.

Chapter 2: Risk Assessment and Control Measures

A systematic approach to risk assessment involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate these risks.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing chemical hazards.

-

Elimination/Substitution: In a research context, eliminating the use of this compound may not be feasible if it is a key synthetic intermediate. Substitution with a less hazardous alternative should always be considered during experimental design.

-